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Compound of Interest

Compound Name:
1-(3-Nitrophenyl)ethanamine

hydrochloride

Cat. No.: B1359279 Get Quote

(R)-1-(3-Nitrophenyl)ethanamine hydrochloride is a chiral primary amine salt. Its utility in

synthesis stems from the stereodefined center and the presence of functional groups—the

primary amine and the nitroaromatic ring—that are amenable to a wide range of chemical

transformations. The hydrochloride salt form enhances stability and improves handling

characteristics compared to the free base.

Physicochemical Properties
The fundamental properties of the compound are summarized below. It is crucial for

researchers to note that while properties like molecular weight are absolute, physical

characteristics such as appearance and melting point can vary slightly based on purity and

crystalline form.
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Property Value Source(s)

CAS Number 1037092-07-1 [1][2]

Molecular Formula C₈H₁₁ClN₂O₂ [1][2][3]

Molecular Weight 202.64 g/mol [1][2]

Appearance Light yellow to yellow solid [4]

Storage Conditions
Room temperature, under inert

atmosphere, sealed, dry
[1][2][4]

Optical Rotation [α]D

Data not available in the

reviewed literature. As a

reference, related chiral

alcohols such as (R)-1-(o-

tolyl)ethanol exhibit specific

rotations around +44° (c=0.54,

CH₂Cl₂).[5] The specific

rotation of the title compound

should be determined

experimentally as a key quality

control parameter.

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structural identity and purity of (R)-1-(3-
Nitrophenyl)ethanamine hydrochloride. The spectra for a single enantiomer in an achiral

solvent are identical to that of its racemate.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a distinct

fingerprint of the molecule. Based on the structure and data for the racemic analogue, the

following key signals are expected (in a solvent like DMSO-d₆):

A doublet around 1.5-1.7 ppm, integrating to 3H, corresponding to the methyl protons (-

CH₃).

A quartet around 4.5-4.7 ppm, integrating to 1H, for the methine proton (-CH).
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A series of multiplets in the aromatic region, 7.6-8.4 ppm, integrating to 4H, corresponding

to the protons on the 3-nitrophenyl ring.

A broad signal, typically downfield (>8.5 ppm), for the ammonium protons (-NH₃⁺), which

may exchange with water in the solvent.[6]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the

carbon framework. Expected chemical shifts include:

A signal around 20-22 ppm for the methyl carbon (-CH₃).

A signal around 50-52 ppm for the methine carbon (-CH).

Aromatic carbons appearing between 120-150 ppm, with the carbon attached to the nitro

group (C-NO₂) being the most downfield (~148 ppm).[7]

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups.

Characteristic absorption bands include:

~2800-3000 cm⁻¹: Broad N-H stretching from the ammonium salt.

~1520-1540 cm⁻¹ (strong, asymmetric) and ~1340-1350 cm⁻¹ (strong, symmetric): N-O

stretching vibrations characteristic of the nitro group.

Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (R)-1-(3-Nitrophenyl)ethanamine is a critical process.

The most common and industrially scalable approach involves the asymmetric reduction of a

prochiral ketone precursor. This method is superior to classical resolution of a racemic mixture,

as it avoids discarding 50% of the material.

Proposed Enantioselective Synthesis Workflow
The workflow begins with the commercially available 3'-nitroacetophenone and employs an

asymmetric transfer hydrogenation, a robust and well-documented method for producing chiral

alcohols with high enantiomeric excess (e.e.).
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Step 1: Asymmetric Reduction

Step 2: Conversion to Amine

3'-Nitroacetophenone

(R)-1-(3-Nitrophenyl)ethanol

 Asymmetric Transfer
Hydogenation 

(R)-1-(3-Nitrophenyl)ethanamine

 1. Mesylation/Tosylation
 2. Azide Displacement (NaN₃)
 3. Reduction (e.g., H₂, Pd/C) 

Ru(II)-TsDPEN Catalyst
Formic Acid/Triethylamine

(R)-1-(3-Nitrophenyl)ethanamine HCl

 HCl in Ether 

Click to download full resolution via product page

Caption: Enantioselective synthesis of the target compound.

Experimental Protocol: Asymmetric Synthesis
This protocol is a representative procedure based on established methodologies for

asymmetric transfer hydrogenation.
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Step 1: Asymmetric Reduction of 3'-Nitroacetophenone

Catalyst Preparation: In a nitrogen-purged glovebox, add a chiral ruthenium catalyst, such as

(R,R)-TsDPEN-Ru(II), to a dry, argon-flushed reaction vessel.

Reaction Setup: Outside the glovebox, prepare an azeotropic mixture of formic acid and

triethylamine (5:2 molar ratio).

Hydrogenation: Dissolve 3'-nitroacetophenone in a suitable solvent (e.g., dichloromethane).

Add the formic acid/triethylamine mixture. Initiate the reaction by adding the pre-prepared

catalyst solution.

Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer

Chromatography (TLC) or HPLC until all the starting ketone is consumed.

Workup: Quench the reaction with water and extract the product with an organic solvent like

ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield crude (R)-1-(3-nitrophenyl)ethanol. The product

can be purified by column chromatography if necessary.

Step 2: Conversion to the Hydrochloride Salt

Activation: The chiral alcohol is converted to a better leaving group. Dissolve the purified

(R)-1-(3-nitrophenyl)ethanol in dichloromethane and cool to 0°C. Add triethylamine, followed

by dropwise addition of methanesulfonyl chloride.

Displacement: The resulting mesylate is then reacted with sodium azide in a polar aprotic

solvent like DMF to form the corresponding azide.

Reduction: The azide is reduced to the primary amine. A common method is catalytic

hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

Salt Formation: After the reduction is complete, filter the catalyst and concentrate the

solvent. Dissolve the resulting free amine in anhydrous diethyl ether and slowly add a

solution of HCl in diethyl ether. The (R)-1-(3-Nitrophenyl)ethanamine hydrochloride will

precipitate as a solid.
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Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Applications in Pharmaceutical Development
Chiral amines like (R)-1-(3-nitrophenyl)ethanamine hydrochloride are valuable

intermediates in the synthesis of active pharmaceutical ingredients (APIs). The stereocenter on

the ethylamine backbone is often incorporated into the final drug molecule to ensure specific

interaction with biological targets like enzymes or receptors.

While specific, publicly documented syntheses using the meta-nitro isomer are sparse, the

utility of this class of compounds is well-illustrated by its close analogue, (R)-1-(4-

nitrophenyl)ethylamine, which is a key intermediate in the synthesis of Mirabegron. Mirabegron

is a β₃ adrenergic agonist used to treat overactive bladder. In its synthesis, the chiral amine

establishes a critical stereocenter that is essential for its pharmacological activity.[8] The nitro

group, in both the meta and para isomers, serves as a versatile functional handle that can be

reduced to an aniline and further functionalized.[9]

Quality Control: Analytical Methodologies
Ensuring the chemical and, most importantly, the enantiomeric purity of the final product is

paramount. A self-validating workflow requires robust analytical methods.

Protocol for Enantiomeric Purity Determination by Chiral
HPLC
The enantiomeric excess (e.e.) is the most critical quality attribute. Chiral High-Performance

Liquid Chromatography (HPLC) is the gold standard for this analysis. The choice of chiral

stationary phase (CSP) and mobile phase is key. Coated polysaccharide-based CSPs or

cyclofructan-based CSPs are often effective for separating chiral primary amines.[10][11]

Dissolve Sample
(R)-1-(3-Nitrophenyl)ethanamine HCl

in Mobile Phase

Chiral HPLC System
- Lux® Cellulose-3 or similar CSP

- Isocratic Mobile Phase

UV Detector
(λ = 254 nm)

Chromatogram
- Separate peaks for (R) and (S)

- Calculate Area % for e.e.

Click to download full resolution via product page
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Caption: Workflow for chiral HPLC analysis.

Detailed HPLC Method:

Column: A cyclofructan-based CSP, such as a Larihc CF6-P, or a polysaccharide-based CSP

like Phenomenex Lux® Cellulose-3 (250 x 4.6 mm, 5 µm).[10][12]

Mobile Phase: A normal phase system is typically effective. A recommended starting

condition is a mixture of Hexane and Ethanol (80:20 v/v).[10]

Additives: To improve peak shape and resolution for primary amines, acidic and basic

additives are crucial. Add 0.2% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA) to

the mobile phase.[10][11] The acid ensures the amine is protonated, while the competing

base (TEA) reduces tailing on the column.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV at 254 nm, where the nitrophenyl chromophore absorbs strongly.

Procedure:

Prepare a racemic standard of 1-(3-nitrophenyl)ethanamine to determine the retention

times of both the (R) and (S) enantiomers.

Prepare the sample of (R)-1-(3-nitrophenyl)ethanamine hydrochloride at a

concentration of approximately 1 mg/mL in the mobile phase.

Inject both the standard and the sample onto the HPLC system.

Identify the peaks corresponding to the (R) and (S) enantiomers from the racemic

standard run.

Integrate the peak areas in the sample chromatogram.

Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_R - Area_S) /

(Area_R + Area_S)] x 100
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Safety and Handling
(R)-1-(3-Nitrophenyl)ethanamine hydrochloride requires careful handling in a laboratory

setting.

GHS Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

P261: Avoid breathing dust.

P280: Wear protective gloves, eye protection, and face protection.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid formation

of dust.

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place under an

inert atmosphere.[1][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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